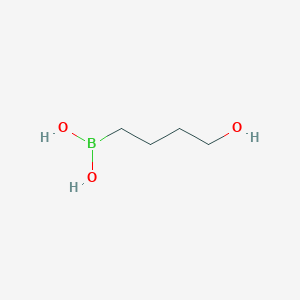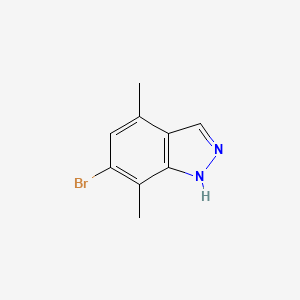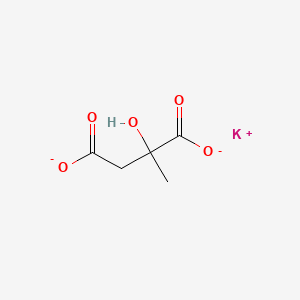![molecular formula C8H9BO3 B15052737 4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15052737.png)
4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL typically involves the formation of the oxaborole ring through a series of organic reactions. One common method includes the reaction of a boronic acid derivative with a suitable diol under acidic conditions to form the oxaborole ring. The hydroxymethyl group can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the formation of the oxaborole ring and subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the oxidation state of the boron atom or other functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL exerts its effects involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of cyclic adenosine monophosphate (cAMP). This leads to increased levels of cAMP, which can modulate various cellular processes and reduce inflammation .
Comparison with Similar Compounds
Similar Compounds
Crisaborole: Another oxaborole compound used in the treatment of skin conditions.
Benzo[C][1,2,5]oxadiazoles: These compounds share a similar boron-containing heterocyclic structure and have been investigated for their anticancer potential.
Uniqueness
4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL is unique due to its specific functional groups and the resulting chemical properties. Its hydroxymethyl group allows for further functionalization, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H9BO3 |
|---|---|
Molecular Weight |
163.97 g/mol |
IUPAC Name |
(1-hydroxy-3H-2,1-benzoxaborol-4-yl)methanol |
InChI |
InChI=1S/C8H9BO3/c10-4-6-2-1-3-8-7(6)5-12-9(8)11/h1-3,10-11H,4-5H2 |
InChI Key |
FSWLFBGABXHATC-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C(=CC=C2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


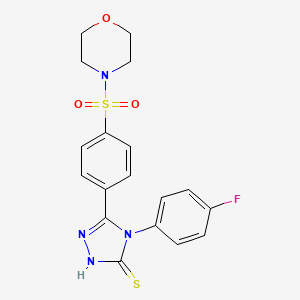
![1-[(4-methoxyphenyl)methyl]-1H,4H,5H,6H,7H,8H-pyrazolo[3,4-b]azepin-4-one](/img/structure/B15052659.png)
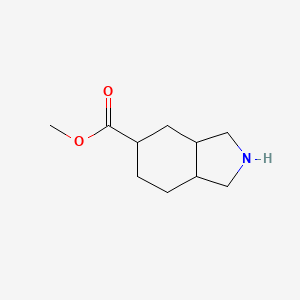
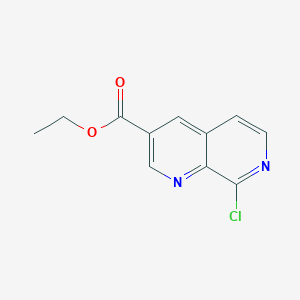

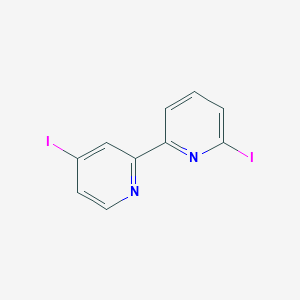
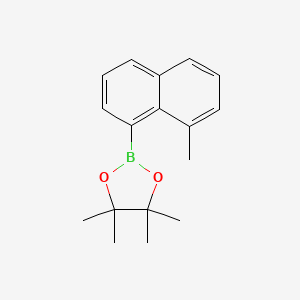
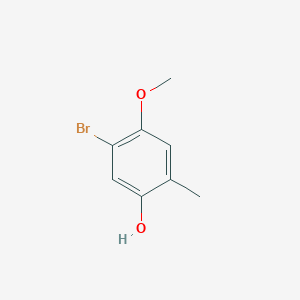
![2-(3-Methoxyphenyl)-4-((S)-piperidin-3-ylamino)thieno[3,2-C]pyridine-7-carboxamide](/img/structure/B15052716.png)

